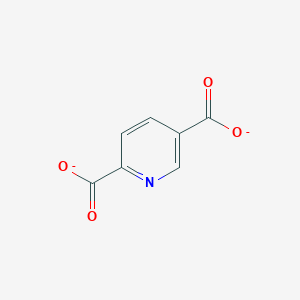
Pyridine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocinchomeronate(2-) is a pyridinedicarboxylate that is the conjugate base of isocinchomeronate(1-). It is a conjugate base of an isocinchomeronate(1-).
Scientific Research Applications
Synthesis and Structural Characterization
Pyridine-2,5-dicarboxylate (pydc) is involved in the synthesis and structural characterization of various metal coordination polymers. For instance, Zhang et al. (2005) reported the synthesis of Mn, Mn/K, Zn, and Nd pydc coordination polymers with unique 2D and 3D architectures, where the pydc ligand exhibited novel coordination modes, linking up to seven metal atoms and displaying distinct magnetic properties (Zhang et al., 2005).
Energy Storage Applications
Padhy et al. (2018) explored the use of disodium pyridine‐2,5‐dicarboxylate (Na2PDC) as a potential anode for organic sodium‐ion batteries. This electrode material demonstrated a high reversible capacity and excellent cyclability, highlighting its potential in energy storage applications (Padhy et al., 2018).
Thermal and Spectroscopic Properties
Rzączyńska et al. (2010) examined the thermal and spectroscopic properties of light lanthanide (III) complexes with pyridine-2,5-dicarboxylic acid, revealing their stability and decomposition into metal oxides upon heating. This study provides insights into the thermal behavior of these complexes (Rzączyńska et al., 2010).
Metal-Ligand Interaction Studies
Gubanova et al. (2020) studied the reactions of pentaphenylantimony with pyridine-2,5-dicarboxylic acid, revealing the formation of various complexes and highlighting the structural features of these compounds. Such studies contribute to understanding metal-ligand interactions (Gubanova et al., 2020).
Electronic Properties at Molecule-Metal Interfaces
Lennartz et al. (2010) investigated the electronic properties of pyridine-2,5-dicarboxylic acid bonded to the Cu(110) surface, using scanning tunneling microscopy and first-principles calculations. This study provides insights into the electronic mapping of molecular orbitals at molecule-metal interfaces (Lennartz et al., 2010).
properties
Product Name |
Pyridine-2,5-dicarboxylate |
|---|---|
Molecular Formula |
C7H3NO4-2 |
Molecular Weight |
165.1 g/mol |
IUPAC Name |
pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
LVPMIMZXDYBCDF-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
synonyms |
2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



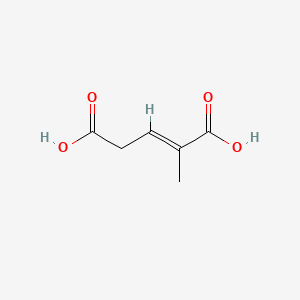
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)
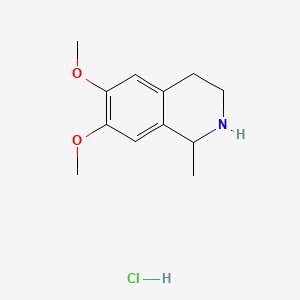
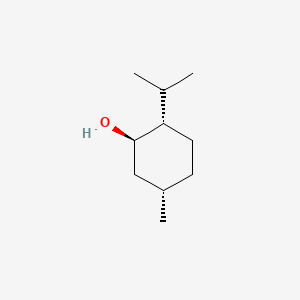
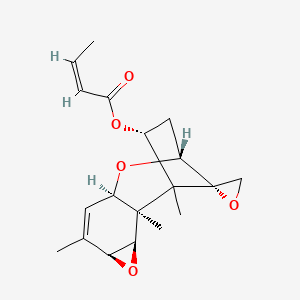
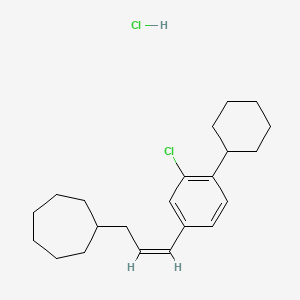
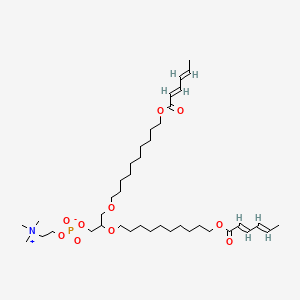

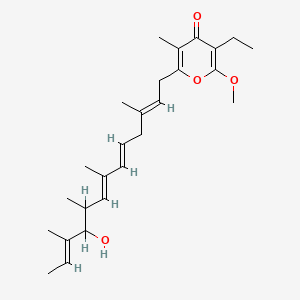
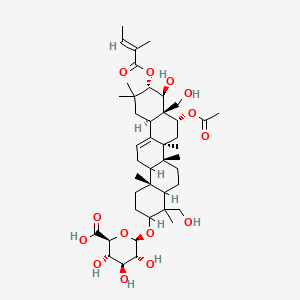
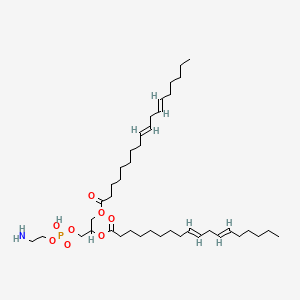
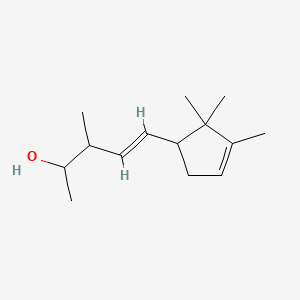
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1236557.png)